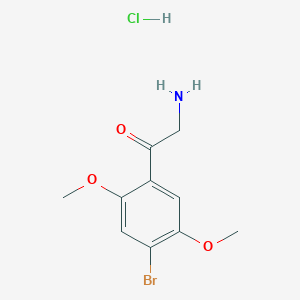

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone,monohydrochloride

Vue d'ensemble

Description

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride, also known as bk-2C-B, is a novel psychoactive substance. It is a beta-keto analog of the popular psychedelic 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B). This compound has recently emerged in the market and is known for its psychoactive and psychedelic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves several steps:

Grignard Reaction: Starting from 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reaction is performed using methylmagnesium bromide.

Oxidation: The resulting product is then oxidized using pyridinium chlorochromate (PCC) to form the corresponding ketone.

α-Bromination: The ketone undergoes α-bromination.

Reaction with Hexamethylenetetramine: The brominated intermediate reacts with hexamethylenetetramine.

Acid Hydrolysis: Finally, acid hydrolysis is performed to yield the primary amine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy, gas chromatography, and high-resolution mass spectrometry ensures the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the secondary alcohol to a ketone.

Reduction: Reduction of the ketone to form secondary alcohols.

Substitution: Halogenation reactions, particularly bromination.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC) for oxidation.

Reducing Agents: Sodium borohydride for reduction.

Halogenating Agents: Bromine for bromination.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of secondary alcohols.

Substitution: Formation of brominated intermediates.

Applications De Recherche Scientifique

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride has several scientific research applications:

Biology: Studied for its psychoactive effects and potential therapeutic applications.

Medicine: Investigated for its potential use in treating certain psychiatric disorders.

Industry: Used in the synthesis of other chemical compounds and as a research chemical.

Mécanisme D'action

The mechanism of action of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B): A popular psychedelic with similar psychoactive effects.

2-amino-1-(4-iodo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride (bk-2C-I): An analog with similar chemical properties but different halogen substituents.

Uniqueness

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone, monohydrochloride is unique due to its beta-keto structure, which differentiates it from other phenethylamines. This structural difference contributes to its distinct pharmacological profile and psychoactive effects .

Activité Biologique

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone monohydrochloride, also known as bk-2C-B, is a synthetic compound that belongs to the phenethylamine class. This compound has gained attention for its psychoactive properties and potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 310.57 g/mol.

The primary mechanism of action for 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-ethanone monohydrochloride involves its interaction with serotonin receptors, particularly acting as a partial agonist at the 5-HT2A receptor . This interaction leads to altered perception and mood, which are characteristic of its psychoactive effects. The modulation of neurotransmitter release and receptor activation is crucial for understanding its psychoactive properties.

Psychoactive Effects

Research indicates that compounds similar to bk-2C-B can influence mood, perception, and cognition by interacting with neurotransmitter systems in the brain. Specifically, studies have shown that this compound exhibits hallucinogenic properties akin to other substances in the phenethylamine family .

Potential Therapeutic Applications

Due to its psychoactive nature, bk-2C-B is being investigated for potential therapeutic applications in treating various psychiatric disorders. Its ability to modulate serotonin receptors may offer new avenues for addressing conditions such as depression and anxiety.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and characterization of bk-2C-B, confirming its identity through analytical techniques such as NMR spectroscopy and mass spectrometry . The following table summarizes key findings from recent research:

Safety and Toxicology

While the psychoactive effects are significant, understanding the safety profile of bk-2C-B is essential. Current literature suggests that further studies are needed to assess its toxicity and long-term effects on human health. The compound's safety in clinical settings remains an area for future research.

Propriétés

IUPAC Name |

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGWLXAUBMCGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.